molecular formula C20H18N2O5S B2426293 ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-85-7

ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2426293
CAS No.: 300828-85-7
M. Wt: 398.43
InChI Key: PWSLAQGKQAHEPI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including an isoindole, a thiophene ring, and an ester group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-2-27-20(26)16-13-8-5-9-14(13)28-17(16)21-15(23)10-22-18(24)11-6-3-4-7-12(11)19(22)25/h3-4,6-7H,2,5,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSLAQGKQAHEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopenta[b]thiophene Core Synthesis

The cyclopenta[b]thiophene framework is typically constructed via cyclization reactions. A Gewald-like reaction, adapted from thiophene synthesis methodologies, employs diketones or ketones with elemental sulfur under basic conditions. For instance, reacting cyclopentanone with sulfur in the presence of triethylamine yields the bicyclic thiophene precursor. Alternative approaches utilize copper-catalyzed annulation, as demonstrated in Ugi-4CR/copper(I) sequences for isoindole-thiophene hybrids.

Optimization of Cyclization Conditions

Catalyst Base Solvent Temperature (°C) Yield (%)
CuBr Cs₂CO₃ DMSO 90 79
None Na₂CO₃ H₂O Reflux 62

Copper catalysis significantly enhances cyclization efficiency compared to traditional alkaline aqueous conditions.

Esterification and Late-Stage Functionalization

The ethyl carboxylate is introduced via Fischer esterification or Steglich ester exchange. Using ethanol and a catalytic amount of sulfuric acid, the carboxylic acid precursor is converted to the ethyl ester in 85–90% yield. Late-stage modifications, such as Suzuki coupling or hydrolysis, enable diversification of the carboxylate group.

Gram-Scale Synthesis

Step Scale (mmol) Yield (%) Purity (%)
Cyclization 8 43 95
Phthalimide Coupling 8 64 97
Esterification 8 88 99

Critical Analysis of Methodological Advancements

Copper-Catalyzed Annulation

The Ugi-4CR/copper(I) cascade, originally developed for isoindolin-2-yl-acetamides, was adapted for thiophene-phthalimide hybrids. Key advantages include:

  • Divergent Synthesis : A single Ugi intermediate generates structurally diverse products by varying ketones or alkynes.
  • Regioselectivity : Copper coordination directs annulation to the thiophene C2 position, minimizing byproducts.

Challenges :

  • Steric hindrance from bulky isocyanides (e.g., tert-octyl) reduces yields to 48%.
  • Electron-withdrawing substituents (e.g., NO₂) inhibit oxidative addition, necessitating alternative catalysts.

Solvent and Base Optimization

DMSO emerged as the optimal solvent for copper-mediated steps due to its high polarity and ability to stabilize Cu(I) intermediates. Cs₂CO₃ outperforms K₂CO₃ or Na₂CO₃ by mitigating side reactions such as hydrolysis.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The phthalimide protons resonate as a singlet at δ 7.85–7.89 ppm, while the cyclopenta[b]thiophene CH₂ groups appear as multiplets between δ 2.30–3.10 ppm.
  • X-ray Crystallography : Unambiguous structural assignment of the acetamido-thiophene linkage was achieved for model compounds.

Industrial Applicability and Scalability

The methodology supports gram-scale production, with isolated yields exceeding 60% for all steps. Challenges in purity are addressed via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of an isoindole and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .

Biological Activity

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclopenta[b]thiophene core linked to an isoindole moiety. Its molecular formula is C18H19N3O5SC_{18}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 373.43 g/mol. The presence of various functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions often involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that it can induce programmed cell death in malignant cells.
  • Cell Cycle Arrest : It has been shown to cause arrest at various phases of the cell cycle, particularly G2/M and S phases, which disrupts cancer cell division.

Antitumor Activity

Numerous studies have investigated the antitumor effects of this compound against various cancer cell lines. For example:

Cell Line IC50 (μM) Effect
MCF-7 (Breast)23.2Induces apoptosis
HepG2 (Liver)49.9Inhibits proliferation
A549 (Lung)35.0Cell cycle arrest at G2/M

The compound demonstrates a promising IC50 range indicative of significant cytotoxicity against these cancer types .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further investigations are necessary to elucidate its full spectrum of antimicrobial efficacy.

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates:

  • Results : The treatment resulted in a significant increase in the G2/M phase population (25.56% compared to 17.23% in control), indicating effective cell cycle arrest.
  • Mechanistic Insights : Flow cytometric analysis revealed that treated cells exhibited increased DNA fragmentation typical of apoptotic processes .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

A two-step synthesis is commonly employed:

Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group.

Knoevenagel Condensation : Treat the intermediate with substituted benzaldehydes in toluene using catalytic piperidine and acetic acid. This step generates the acrylamido derivative via active methylene group participation.

  • Optimization : Maintain anhydrous conditions, monitor reaction progress via TLC, and recrystallize with ethanol for purification. Yields typically range from 72% to 94% .

Q. How is the structural integrity of the compound validated post-synthesis?

Use a multi-spectral approach:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • ¹H NMR : Identify cyclopenta[b]thiophene protons (δ 2.5–3.5 ppm) and isoindole-dione aromatic protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) aligned with the molecular formula .

Q. What safety protocols are critical during handling?

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Mitigation : Use nitrile gloves, ANSI-approved goggles, and fume hoods. Store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Adopt the ICReDD framework:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates.
  • Data-Driven Optimization : Apply machine learning to screen substituent effects (e.g., electron-withdrawing groups on benzaldehyde) and predict optimal reaction conditions (e.g., solvent, catalyst).
  • Feedback Loop : Validate computational predictions with small-scale experiments and refine models iteratively .

Q. How do conflicting spectroscopic or crystallographic data arise, and how can they be resolved?

Causes :

  • Polymorphism in crystal structures (e.g., variations in cyclopenta[b]thiophene ring conformation).
  • Solvent-induced shifts in NMR spectra.
    Resolution :
  • Perform X-ray crystallography to resolve absolute configuration (as in related cyclopenta[b]thiophene derivatives ).
  • Compare experimental NMR data with computed chemical shifts (e.g., using ACD/Labs or Gaussian).

Q. What strategies are effective for analyzing the compound’s reactivity in functional group transformations?

  • Amide Bond Modifications : Test nucleophilic acyl substitution using Grignard reagents or hydride reducing agents.
  • Isoindole-dione Reactivity : Explore ring-opening reactions under basic conditions (e.g., NaOH/EtOH) to generate dicarboxylate intermediates.
  • Thiophene Functionalization : Electrophilic substitution (e.g., bromination) at the α-position of the thiophene ring .

Q. How can in vitro and in silico models assess the compound’s toxicological and environmental impact?

  • In Vitro Assays : Use human keratinocyte (HaCaT) cells for skin irritation potential (OECD TG 439) and zebrafish embryos (FET test) for acute aquatic toxicity .
  • In Silico Tools :
    • ECOSAR : Predict ecotoxicity endpoints (e.g., LC50 for fish).
    • ADMET Predictor : Estimate bioavailability and metabolic pathways .

Tables

Q. Table 1. Key Reaction Parameters for Knoevenagel Condensation

ParameterOptimal ConditionImpact on Yield
CatalystPiperidine/Acetic Acid>85% efficiency
SolventAnhydrous ToluenePrevents hydrolysis
Temperature80–90°CBalances rate vs. side reactions
Reaction Time5–6 hoursMinimizes decomposition

Q. Table 2. Comparative Spectral Data for Structural Validation

TechniqueKey Peaks/SignalsDiagnostic Role
IR1705 cm⁻¹ (C=O)Confirms ester/amide
¹H NMRδ 4.2 ppm (CH₂ of ethyl ester)Validates substituent position
MS[M+H]⁺ = Calculated MWVerifies molecular formula

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